molecular formula C8H10FN3O4S B13396000 4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

Cat. No.: B13396000
M. Wt: 263.25 g/mol
InChI Key: DMOMZPWPIDCLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emtricitabine sulfoxide is a metabolite of emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment and prevention of HIV infection. Emtricitabine sulfoxide is formed through the oxidation of emtricitabine and retains some of the pharmacological properties of its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of emtricitabine sulfoxide typically involves the oxidation of emtricitabine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of emtricitabine sulfoxide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Emtricitabine sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert emtricitabine sulfoxide to emtricitabine sulfone.

    Reduction: Reduction reactions can revert emtricitabine sulfoxide back to emtricitabine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

Scientific Research Applications

Emtricitabine sulfoxide has several scientific research applications:

Mechanism of Action

Emtricitabine sulfoxide, like its parent compound emtricitabine, inhibits the activity of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the HIV virus. By incorporating into the viral DNA, emtricitabine sulfoxide causes chain termination, thereby preventing the virus from replicating .

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: Another NRTI with a similar mechanism of action.

    Zidovudine: An NRTI used in combination with other antiretrovirals.

    Tenofovir: Often used in combination with emtricitabine for HIV treatment.

Uniqueness

Emtricitabine sulfoxide is unique due to its specific metabolic pathway and the presence of a sulfoxide group, which can undergo further chemical transformations. This makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of emtricitabine .

Properties

IUPAC Name

4-amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOMZPWPIDCLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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